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molecular formula C9H8N2O3 B2544467 Methyl 2-amino-1,3-benzoxazole-7-carboxylate CAS No. 910123-45-4

Methyl 2-amino-1,3-benzoxazole-7-carboxylate

Cat. No. B2544467
M. Wt: 192.174
InChI Key: QPLOODLJYWYUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893267B2

Procedure details

A mixture of 913 mg (5.46 mmol) 3-amino-2-hydroxy-benzoic acid methyl ester, 894 mg (8.19 mmol) of cyanogen bromide, 14.4 mL of ethanol and 1.6 mL of water was heated under reflux for 1 h. Ethanol was evaporated under reduced pressure and 20 mL of 2 N aq. Na2CO3 was added to the residue. The precipitated solid was filtered and washed with water. The remaining product was treated with methanol and the soluble filtrate containing the product was evaporated in vacuo to provide 797 mg (4.15 mmol, 76%) of 2-amino-benzooxazole-7-carboxylic acid methyl ester. LCMS: 193 (M+1)+.
Quantity
913 mg
Type
reactant
Reaction Step One
Quantity
894 mg
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[C:5]=1[OH:11].[N:13]#[C:14]Br.C(O)C>O>[CH3:1][O:2][C:3]([C:4]1[C:5]2[O:11][C:14]([NH2:13])=[N:10][C:6]=2[CH:7]=[CH:8][CH:9]=1)=[O:12]

Inputs

Step One
Name
Quantity
913 mg
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)N)O)=O
Name
Quantity
894 mg
Type
reactant
Smiles
N#CBr
Name
Quantity
14.4 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.6 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated under reduced pressure and 20 mL of 2 N aq. Na2CO3
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
The remaining product was treated with methanol
ADDITION
Type
ADDITION
Details
the soluble filtrate containing the product
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=CC=2N=C(OC21)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.15 mmol
AMOUNT: MASS 797 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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